molecular formula C4H4O2 B1595057 1,2-Cyclobutanedione CAS No. 33689-28-0

1,2-Cyclobutanedione

Cat. No. B1595057
CAS RN: 33689-28-0
M. Wt: 84.07 g/mol
InChI Key: QDMRCCGQLCIMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Cyclobutanedione is a cyclic diketone that has been widely used in scientific research due to its unique chemical and physical properties. This compound has been synthesized using various methods and has been used in different scientific fields such as organic chemistry, biochemistry, and material science.

Scientific Research Applications

Quantum Mechanical Studies

  • Structural and Vibrational Analysis : A study by (Pandey, Dwivedi, & Misra, 2013) compared different DFT methods for 1,2-cyclobutanedione and cyclobutanone. They analyzed the structures, vibrational spectra, and other properties, providing insights into the electronic characteristics of these molecules.

Synthetic Chemistry

  • Design and Synthesis of α‐Diketones : Research led by (Albert et al., 1985) explored the synthesis of cyclobutenedione derivatives, demonstrating their utility in constructing various polycyclic cyclobutanediones and investigating their electronic properties.

Photochemistry

  • Gas Phase Photochemistry : (Back & Cao, 1986) studied the photochemistry of 1,2-cyclobutanedione in the gas phase, observing major products like CO and C2H4 and suggesting mechanisms for photolysis and light emission.

Electrochemical Studies

Polymer Science

  • Synthesis of Polymers : Research by (Naka, Uemura, & Chujo, 1999) focused on the synthesis of novel polymers with 1,3-cyclobutanedione units in the main chain, highlighting their solubility and structural properties.

properties

IUPAC Name

cyclobutane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O2/c5-3-1-2-4(3)6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMRCCGQLCIMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187368
Record name 1,2-Cyclobutanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Cyclobutanedione

CAS RN

33689-28-0
Record name 1,2-Cyclobutanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033689280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Cyclobutanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-CYCLOBUTANEDIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Cyclobutanedione
Reactant of Route 2
1,2-Cyclobutanedione
Reactant of Route 3
1,2-Cyclobutanedione
Reactant of Route 4
1,2-Cyclobutanedione
Reactant of Route 5
1,2-Cyclobutanedione
Reactant of Route 6
1,2-Cyclobutanedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.